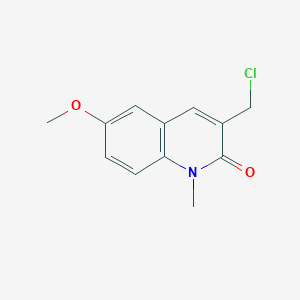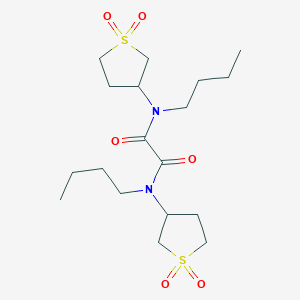
3-Anilino-6-benzyl-1,2,4-triazinan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Anilino-6-benzyl-1,2,4-triazinan-5-one is a heterocyclic compound that belongs to the triazine family This compound is characterized by its unique structure, which includes an anilino group and a benzyl group attached to a triazinanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-anilino-6-benzyl-1,2,4-triazinan-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of aniline with benzyl isocyanate to form an intermediate, which then undergoes cyclization with hydrazine hydrate and formaldehyde to yield the desired triazinanone compound. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions for several hours.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace specific groups in the compound under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often in solvents like ethanol or tetrahydrofuran.
Substitution: Amines, thiols; usually in polar solvents under mild to moderate temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: In chemistry, 3-anilino-6-benzyl-1,2,4-triazinan-5-one is used as a building block for the synthesis of more complex molecules
Biology: The compound has shown promise in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has been investigated for its anticancer, antimicrobial, and anti-inflammatory activities, among others.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer industries.
Mechanism of Action
The mechanism of action of 3-anilino-6-benzyl-1,2,4-triazinan-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, in anticancer research, it may inhibit key enzymes involved in cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
- 3-Anilino-6-methyl-1,2,4-triazinan-5-one
- 3-Anilino-6-phenyl-1,2,4-triazinan-5-one
- 3-Anilino-6-ethyl-1,2,4-triazinan-5-one
Comparison: Compared to its analogs, 3-anilino-6-benzyl-1,2,4-triazinan-5-one is unique due to the presence of the benzyl group, which can influence its reactivity and interaction with biological targets. This structural variation can lead to differences in its chemical and biological properties, making it a distinct compound with specific applications.
Properties
Molecular Formula |
C16H18N4O |
|---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
3-anilino-6-benzyl-1,2,4-triazinan-5-one |
InChI |
InChI=1S/C16H18N4O/c21-15-14(11-12-7-3-1-4-8-12)19-20-16(18-15)17-13-9-5-2-6-10-13/h1-10,14,16-17,19-20H,11H2,(H,18,21) |
InChI Key |
RGZDPNNLYWTQAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)NC(NN2)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methyl-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B12119654.png)

![1-[(Phenylcarbamoyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B12119666.png)

![1H-1,2,3-Triazole-4-carboxylic acid, 5-amino-1-[3-(trifluoromethyl)phenyl]-, ethyl ester](/img/structure/B12119674.png)
![ethyl (1S,2R)-2-[[(1R)-1-phenylethyl]amino]cyclohexanecarboxylate; 4-methylbenzenesulfonic acid](/img/structure/B12119676.png)




![4-Methyl-5-pentylindolo[2,3-b]quinoxaline](/img/structure/B12119701.png)
![5-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B12119703.png)
![2-Sulfanylidene-4a,5,6,7,8,9-hexahydrocyclohepta[d]pyrimidin-4-one](/img/structure/B12119709.png)
